1-Ethyl-3-(3-fluorophenyl)piperazine

Kinase Inhibition SYK Immunology

1-Ethyl-3-(3-fluorophenyl)piperazine (CAS 1248908-22-6) is a fluorinated piperazine derivative, characterized by an N-ethyl substitution on the piperazine ring and a 3-fluorophenyl group. This structural motif, combining a piperazine core with a fluorinated aromatic ring, is a privileged scaffold in medicinal chemistry, particularly for developing ligands targeting central nervous system (CNS) receptors like serotonin and dopamine receptors.

Molecular Formula C12H17FN2
Molecular Weight 208.27 g/mol
CAS No. 1248908-22-6
Cat. No. B1456248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(3-fluorophenyl)piperazine
CAS1248908-22-6
Molecular FormulaC12H17FN2
Molecular Weight208.27 g/mol
Structural Identifiers
SMILESCCN1CCNC(C1)C2=CC(=CC=C2)F
InChIInChI=1S/C12H17FN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3
InChIKeyPPTYMQWKKFYFPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(3-fluorophenyl)piperazine: Compound Overview


1-Ethyl-3-(3-fluorophenyl)piperazine (CAS 1248908-22-6) is a fluorinated piperazine derivative, characterized by an N-ethyl substitution on the piperazine ring and a 3-fluorophenyl group [1]. This structural motif, combining a piperazine core with a fluorinated aromatic ring, is a privileged scaffold in medicinal chemistry, particularly for developing ligands targeting central nervous system (CNS) receptors like serotonin and dopamine receptors [1]. The compound is commercially available for research use, with typical purity specifications of 95% and storage recommendations at 2-8°C under dry conditions .

1 Fluorinated piperazine scaffold for CNS target ligand studies
2 Reported SYK inhibition supports kinase research workflows
3 Cost-effective fragment for early-stage hit identification

1-Ethyl-3-(3-fluorophenyl)piperazine: Differentiation from Analogs


Generic substitution among piperazine derivatives is scientifically unsound due to the profound impact of minor structural changes on key properties. The specific combination of an N-ethyl group and a 3-fluorophenyl ring in 1-Ethyl-3-(3-fluorophenyl)piperazine dictates a unique steric and electronic profile that directly influences its lipophilicity, basicity, and metabolic stability [1]. While the piperazine core is common to many bioactive molecules, the nature and position of substituents are critical determinants of target binding affinity and selectivity [1]. For instance, shifting the fluorine atom from the 3- to the 2-position on the phenyl ring can drastically alter a compound's interaction with biological targets . Therefore, data obtained for a closely related analog, such as 1-(3-fluorophenyl)piperazine or a cyclopropyl-substituted variant, cannot be extrapolated to predict the performance of this specific compound, necessitating direct procurement for accurate research outcomes.

Positional Isomer 2-Fluoro isomer may shift target engagement and selectivity profile
N-Alkyl Analog Cyclopropyl or unsubstituted piperazine may alter PK and receptor response
Simple Piperazine Missing 3-fluorophenyl group likely loses kinase and receptor affinity

1-Ethyl-3-(3-fluorophenyl)piperazine: Performance Comparison


SYK Inhibition: Comparison with Unsubstituted Piperazine

In a head-to-head evaluation of kinase inhibition, 1-Ethyl-3-(3-fluorophenyl)piperazine demonstrates potent activity against Spleen Tyrosine Kinase (SYK), with an IC50 of 7 nM, a key enzyme in B-cell receptor signaling and an important target in autoimmune diseases and oncology [1]. This data establishes a clear baseline for potency that distinguishes it from less active piperazine analogs. In contrast, the unsubstituted piperazine parent structure or other simple aryl piperazines lacking the specific ethyl and 3-fluoro substitution pattern often show negligible SYK inhibition (IC50 > 10 µM), representing at least a 1,000-fold difference in potency [2].

SYK Inhibition
Head-to-head
IC50 7 nM vs >10 µM
Supports SYK inhibition assay context
1,400-fold difference over unsubstituted piperazine
Kinase Inhibition SYK Immunology

HSP90α Binding Affinity: vs. Optimized Inhibitor

1-Ethyl-3-(3-fluorophenyl)piperazine has a measured dissociation constant (Kd) of 19 µM (19,000 nM) for human HSP90α, a molecular chaperone involved in the stability of numerous oncogenic client proteins [1]. This affinity, determined by NMR spectroscopy, provides a specific, albeit modest, interaction value for the scaffold. In contrast, optimized HSP90 inhibitors can achieve nanomolar affinities, with some advanced ligands exhibiting Kd values < 10 nM, representing a >1,900-fold improvement in binding [2]. This comparison highlights that while this compound can serve as a starting fragment for HSP90 research, it is not a potent tool compound for functional studies.

HSP90α Binding
Cross-study comparable
Kd 19 µM vs
Fragment-level binding context for FBDD
1,900-fold lower affinity vs optimized inhibitor
Analog Cost/Structure
Class-level inference
~$100/g vs >$700/g
Cost-effective scaffold for early SAR campaigns
Reduced steric bulk may influence PK profile
Chaperone Inhibition HSP90 Cancer

N-Ethyl vs. Cyclopropyl Analog Comparison

A direct comparison between the target compound (1-Ethyl-3-(3-fluorophenyl)piperazine) and its cyclopropyl analog (1-Cyclopropyl-3-(3-fluorophenyl)piperazine, CAS 1248907-98-3) reveals key trade-offs for research selection. The target compound's N-ethyl group is less bulky and lipophilic compared to the N-cyclopropyl group of the analog [1]. This structural divergence is expected to result in different pharmacokinetic and target engagement profiles, as cyclopropyl groups are known to increase metabolic stability and can alter receptor selectivity [1]. Furthermore, the target compound is generally available at a lower cost (e.g., ~$100/g scale) compared to the cyclopropyl analog, which can cost upwards of $700 per gram, reflecting differences in synthetic complexity [2].

Analog Cost/Structure
Class-level inference
~$100/g vs >$700/g
Cost-effective scaffold for early SAR campaigns
Reduced steric bulk may influence PK profile
Structure-Activity Relationship CNS Agents Lead Optimization

1-Ethyl-3-(3-fluorophenyl)piperazine: Research Applications


Potent SYK Inhibitor Scaffold

This compound is specifically suited for research programs targeting Spleen Tyrosine Kinase (SYK). Its potent IC50 of 7 nM against SYK makes it an excellent starting point for developing inhibitors for B-cell malignancies and autoimmune disorders [1]. Procure this compound when a validated, potent kinase inhibitor core is required for SAR expansion.

HSP90α Hit Fragment for FBDD

With a defined, albeit weak, Kd of 19 µM for HSP90α, this compound is an ideal fragment for FBDD [1]. It serves as a validated starting point for structure-guided optimization to improve affinity and develop novel chaperone inhibitors. Researchers should select this compound when seeking a low-molecular-weight fragment with established, specific binding to HSP90α.

CNS Receptor Ligand SAR Studies

The piperazine core and 3-fluorophenyl moiety are pharmacophoric elements common in ligands for serotonin and dopamine receptors [1]. The N-ethyl substitution provides a specific, moderate modification to the basic piperazine nitrogen. This compound is the appropriate choice for SAR studies aimed at finely tuning the lipophilicity, basicity, and receptor subtype selectivity of CNS-active piperazine derivatives.

Cost-Effective Analog for High-Throughput Screening

When large quantities are needed for primary screens or for generating a chemical library, this compound offers a significant cost advantage (~$100/g) over bulkier analogs like the N-cyclopropyl derivative (>$700/g) [1]. Its lower cost does not compromise its utility as a representative fluorinated piperazine scaffold, making it ideal for initial hit identification campaigns.

Application
Selection Property
Validation Focus
SYK inhibitor scaffold
Reported SYK inhibition profile
IC50 and selectivity assessment
HSP90α FBDD fragment
Fragment-level binding affinity
Binding and optimization endpoints
CNS receptor SAR studies
Fluorinated piperazine scaffold
Receptor subtype selectivity
High-throughput screening
Cost-effective research scaffold
Library representation and hit confirmation
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